Lesogaberan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

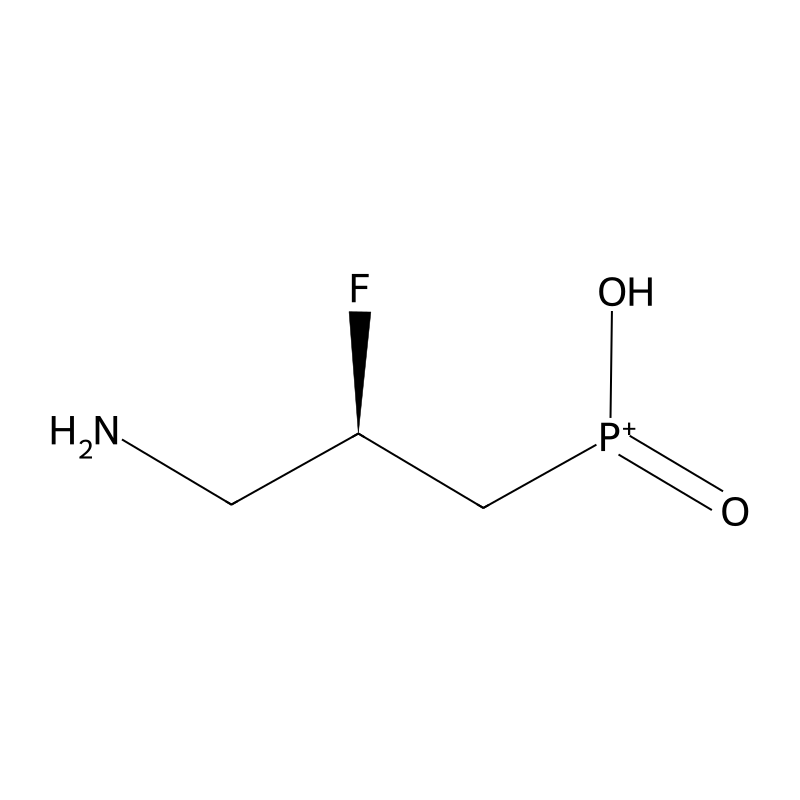

Lesogaberan, also known by its developmental code AZD-3355, is a novel compound that functions as a gamma-aminobutyric acid B-type receptor agonist. It was developed by AstraZeneca primarily for the treatment of gastroesophageal reflux disease (GERD). The chemical formula of Lesogaberan is C₃H₉FNO₂P, and its IUPAC name is [(2R)-3-amino-2-fluoropropyl]phosphinic acid. It belongs to the class of organofluorides, which are organic compounds containing a carbon-fluorine bond, and is categorized as a small molecule drug .

Lesogaberan's mechanism of action involves the activation of gamma-aminobutyric acid B-type receptors, which are G protein-coupled receptors. This activation leads to a series of intracellular signaling cascades that inhibit adenylate cyclase and stimulate phospholipase A2, among other effects. Notably, these reactions modulate various downstream effectors, impacting synaptic transmission and potentially influencing gastrointestinal motility .

The synthesis of Lesogaberan involves several steps starting from dl-serine. The process includes the conversion of dl-serine to α-fluoro-β-amino acids through stereoselective methods. Subsequent reactions lead to the formation of the phosphinic acid moiety that characterizes Lesogaberan. The specific details of each synthetic step are critical for ensuring the purity and efficacy of the final product .

Lesogaberan has been primarily investigated for its application in treating GERD, particularly in patients who do not achieve adequate symptom control with standard proton pump inhibitor therapy. Its unique mechanism as a GABA B receptor agonist suggests potential applications in other gastrointestinal disorders where modulation of smooth muscle tone is beneficial .

Research on Lesogaberan has highlighted its interactions with other medications commonly used in treating GERD. For example, it can be used alongside proton pump inhibitors to enhance therapeutic outcomes in patients who do not fully respond to these treatments. Additionally, studies have indicated that while Lesogaberan is generally well tolerated, some patients may experience elevated liver enzymes, suggesting caution when used in conjunction with other hepatotoxic drugs .

Lesogaberan shares similarities with several other compounds that act on GABA receptors or target gastrointestinal conditions:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Baclofen | GABA B receptor agonist | Central nervous system side effects |

| R-baclofen | Selective GABA B receptor agonist | Potentially fewer side effects than baclofen |

| Gabapentin | Calcium channel blocker | Primarily used for neuropathic pain |

| Pregabalin | Calcium channel blocker | Used for fibromyalgia and anxiety disorders |

Lesogaberan's uniqueness lies in its targeted action on the lower esophageal sphincter without significant central nervous system side effects, making it a promising alternative to baclofen for GERD treatment .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

Wikipedia

Dates

2: Holmberg AA, Ekdahl A, Weidolf L. Systemic exposure to the metabolites of lesogaberan in humans and animals: a case study of metabolites in safety testing. Drug Metab Dispos. 2014 Jun;42(6):1016-21. doi: 10.1124/dmd.113.056614. Epub 2014 Mar 21. PubMed PMID: 24658456.

3: Dunér K, Bottner P, Norlén AK. Development of analytical methods for the quantification of metabolites of lesogaberan in a MIST investigation. Biomed Chromatogr. 2014 Mar;28(3):362-8. doi: 10.1002/bmc.3029. Epub 2013 Sep 5. PubMed PMID: 24037996.

4: Ekdahl A, Aurell-Holmberg A, Castagnoli N Jr. Identification of the metabolites of lesogaberan using linear trap quadrupole orbitrap mass spectrometry and hydrophilic interaction liquid chromatography. Xenobiotica. 2013 May;43(5):461-7. doi: 10.3109/00498254.2012.725486. Epub 2012 Oct 3. PubMed PMID: 23030741.

5: Canning BJ, Mori N, Lehmann A. Antitussive effects of the peripherally restricted GABAB receptor agonist lesogaberan in guinea pigs: comparison to baclofen and other GABAB receptor-selective agonists. Cough. 2012 Oct 1;8(1):7. doi: 10.1186/1745-9974-8-7. PubMed PMID: 23025757; PubMed Central PMCID: PMC3520872.

6: Shaheen NJ, Denison H, Björck K, Karlsson M, Silberg DG. Efficacy and safety of lesogaberan in gastro-oesophageal reflux disease: a randomised controlled trial. Gut. 2013 Sep;62(9):1248-55. doi: 10.1136/gutjnl-2012-302737. Epub 2012 Jun 23. PubMed PMID: 22730470.

7: Fransson B, Silberg DG, Niazi M, Miller F, Ruth M, Holmberg AA. Effect of food on the bioavailability of lesogaberan given as an oral solution or as modified-release capsules in healthy male volunteers. Int J Clin Pharmacol Ther. 2012 Apr;50(4):307-14. PubMed PMID: 22456303.

8: Boeckxstaens GE, Denison H, Jensen JM, Lehmann A, Ruth M. Translational gastrointestinal pharmacology in the 21st century: 'the lesogaberan story'. Curr Opin Pharmacol. 2011 Dec;11(6):630-3. doi: 10.1016/j.coph.2011.10.011. Epub 2011 Oct 27. Review. PubMed PMID: 22036168.

9: Niazi M, Skrtic S, Ruth M, Holmberg AA. Pharmacokinetic profile of lesogaberan (AZD3355) in healthy subjects: a novel GABA(B)-receptor agonist reflux inhibitor. Drugs R D. 2011;11(1):77-83. doi: 10.2165/11590310-000000000-00000. PubMed PMID: 21410297; PubMed Central PMCID: PMC3585951.

10: Boeckxstaens GE, Beaumont H, Hatlebakk JG, Silberg DG, Björck K, Karlsson M, Denison H. A novel reflux inhibitor lesogaberan (AZD3355) as add-on treatment in patients with GORD with persistent reflux symptoms despite proton pump inhibitor therapy: a randomised placebo-controlled trial. Gut. 2011 Sep;60(9):1182-8. doi: 10.1136/gut.2010.235630. Epub 2011 Mar 14. PubMed PMID: 21402616.

11: Niazi M, Silberg DG, Miller F, Ruth M, Holmberg AA. Evaluation of the pharmacokinetic interaction between lesogaberan (AZD3355) and esomeprazole in healthy subjects. Drugs R D. 2010;10(4):243-51. doi: 10.2165/11588180-000000000-00000. PubMed PMID: 21171670; PubMed Central PMCID: PMC3586101.

12: Falk GW. Inhibition of transient lower esophageal sphincter relaxation in GERD: will lesogaberan advance the field? Gastroenterology. 2010 Aug;139(2):377-9. doi: 10.1053/j.gastro.2010.06.028. Epub 2010 Jun 23. PubMed PMID: 20600061.

13: Boeckxstaens GE, Beaumont H, Mertens V, Denison H, Ruth M, Adler J, Silberg DG, Sifrim D. Effects of lesogaberan on reflux and lower esophageal sphincter function in patients with gastroesophageal reflux disease. Gastroenterology. 2010 Aug;139(2):409-17. doi: 10.1053/j.gastro.2010.04.051. Epub 2010 May 5. PubMed PMID: 20451523.

14: Boeckxstaens GE, Rydholm H, Lei A, Adler J, Ruth M. Effect of lesogaberan, a novel GABA(B)-receptor agonist, on transient lower oesophageal sphincter relaxations in male subjects. Aliment Pharmacol Ther. 2010 Jun;31(11):1208-17. doi: 10.1111/j.1365-2036.2010.04283.x. Epub 2010 Mar 4. PubMed PMID: 20222915.

15: Brändén L, Fredriksson A, Harring E, Jensen J, Lehmann A. The novel, peripherally restricted GABAB receptor agonist lesogaberan (AZD3355) inhibits acid reflux and reduces esophageal acid exposure as measured with 24-h pHmetry in dogs. Eur J Pharmacol. 2010 May 25;634(1-3):138-41. doi: 10.1016/j.ejphar.2010.02.015. Epub 2010 Feb 20. PubMed PMID: 20176012.

16: Bredenoord AJ. Lesogaberan, a GABA(B) agonist for the potential treatment of gastroesophageal reflux disease. IDrugs. 2009 Sep;12(9):576-84. PubMed PMID: 19697277.